6-Methylpyrimidine-4-carbonitrile
Overview
Description
6-Methylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine Derivatives : Yamanaka (1958) demonstrated the preparation of 4-alkoxy-6-methylpyrimidines and their conversion to N-oxides and further to 4-alkoxy-6-methylpyrimidine-2-carbonitrile using the Reissert reaction. This study showcases the chemical versatility of pyrimidine derivatives (Yamanaka, 1958).
Development of Scalable Syntheses : Zhao, Ma, and Chen (2012) developed scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This process demonstrates the industrial applicability of pyrimidine derivatives in vitamin synthesis (Zhao, Ma, & Chen, 2012).
Antibacterial Applications : Hamid and Shehta (2018) explored the use of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile in synthesizing new pyrimidines with antibacterial properties. This study highlights the potential of pyrimidine derivatives in developing new antibacterial agents (Hamid & Shehta, 2018).
Antibacterial Activity of Pyrimidine Derivatives : Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives in medical applications (Rostamizadeh et al., 2013).
Synthesis and Cytotoxic Activities : Parveen et al. (2017) focused on synthesizing compounds with a pyrimidine base and evaluating their cytotoxic activities against cancer cell lines. This research points to the potential use of pyrimidine derivatives in cancer research (Parveen et al., 2017).
Synthesis of Novel Antimicrobial Agents : Al-Abdullah et al. (2011) synthesized a new series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, testing their effectiveness as antimicrobial agents, further emphasizing the role of pyrimidine derivatives in antimicrobial research (Al-Abdullah et al., 2011).
Development of Fused Pyrimidines with Antioxidant Activity : Salem et al. (2015) utilized a tetrahydropyrimidine derivative to synthesize novel fused heterocyclic compounds, demonstrating their antioxidant activities (Salem et al., 2015).
Mechanism of Action
Target of Action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Many pyrimidines exhibit their effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in multiple cellular processes that maintain cell growth and metabolism . They are the building blocks of RNA and precursors for deoxyribonucleotides, necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .
Result of Action
Properties
IUPAC Name |
6-methylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRKOJHWJWPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506820 | |
Record name | 6-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28840-41-7 | |
Record name | 6-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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